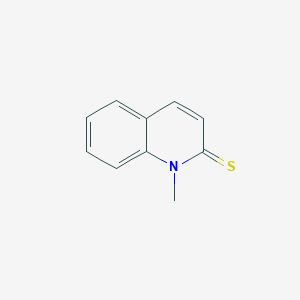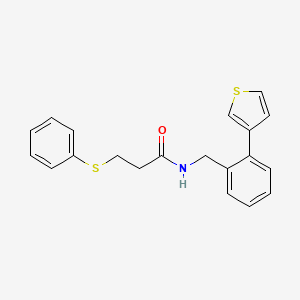
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a compound of significant interest in various scientific research fields, particularly chemistry and pharmacology. Its unique structure, comprising a triazole ring system, a fluorophenyl group, and a urea moiety, makes it a candidate for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps:
Formation of the Triazole Ring: Starting with the condensation of cyclopropyl ketone with hydrazine hydrate under acidic conditions.
Attachment of the Thiophene Ring: Reacting the resultant triazole intermediate with thiophene-2-carboxaldehyde.
Introduction of the Fluorophenyl Group: Using a nucleophilic aromatic substitution reaction involving 4-fluoronitrobenzene and subsequent reduction to aniline.
Urea Formation: Combining the fluorophenyl aniline derivative with a suitable isocyanate under basic conditions to form the urea linkage.
Industrial Production Methods:
In an industrial setting, the synthesis is typically optimized for high yield and purity through the use of automated reactors and precise control of reaction conditions like temperature, pH, and solvent systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the thiophene ring.
Reduction: Reduction can be performed at the carbonyl groups to form alcohol derivatives.
Substitution: The fluorophenyl group is amenable to various substitution reactions, altering the electronic properties and biological activity of the molecule.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogenated derivatives can be achieved using halogenating agents (e.g., Br2, Cl2).
Major Products:
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of hydroxylated derivatives.
Substitution: Varied halogenated products depending on the position and nature of substitution.
Applications De Recherche Scientifique
Chemistry:
Catalysis Studies: The compound's triazole ring can act as a ligand in coordination chemistry.
Material Science:
Biology and Medicine:
Drug Development: Potential as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Bioassays: Utilized in high-throughput screening for enzyme inhibition studies.
Industry:
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of intermediate compounds for drug development.
Mécanisme D'action
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds, the cyclopropyl and fluorophenyl groups contribute to hydrophobic interactions, and the urea moiety can act as a hydrogen bond donor or acceptor. These interactions can inhibit or modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-chlorophenyl)urea
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-bromophenyl)urea
Comparison:
While these similar compounds share the core triazole, cyclopropyl, and thiophene structures, they differ in their phenyl substituents. The presence of different halogens (fluorine, chlorine, bromine) affects their chemical reactivity and biological activity. The fluorine-substituted compound, for instance, may exhibit enhanced stability and binding affinity due to the unique electronic properties of fluorine.
This detailed overview captures the essence of 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea, from its synthesis to its applications and mechanism of action. This compound stands out for its potential in diverse scientific fields, showcasing the multifaceted nature of chemical research.
Propriétés
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-12-3-5-13(6-4-12)21-17(25)20-9-10-23-18(26)24(14-7-8-14)16(22-23)15-2-1-11-27-15/h1-6,11,14H,7-10H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOQJFMTGTFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B2846303.png)

![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2846308.png)






![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)


![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/new.no-structure.jpg)
